molecular formula C16H28O B14341892 Hexadec-6-en-11-yn-1-ol CAS No. 92838-19-2

Hexadec-6-en-11-yn-1-ol

Cat. No.: B14341892
CAS No.: 92838-19-2
M. Wt: 236.39 g/mol
InChI Key: UJZXTVWHQSDDKC-UHFFFAOYSA-N
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Description

Hexadec-6-en-11-yn-1-ol is an organic compound with the molecular formula C16H30O. It is a long-chain alcohol featuring both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-6-en-11-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadec-11-yn-1-ol. The crude product is typically purified through distillation to yield a clear, colorless liquid . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexadec-6-en-11-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Hexadec-6-en-11-yn-1-al (aldehyde) or hexadec-6-en-11-ynoic acid (carboxylic acid).

    Reduction: Hexadec-6-en-1-ol (alkene) or hexadecan-1-ol (alkane).

    Substitution: Hexadec-6-en-11-yn-1-chloride or hexadec-6-en-11-yn-1-bromide.

Scientific Research Applications

Hexadec-6-en-11-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: This compound is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of hexadec-6-en-11-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Hexadec-6-en-11-yn-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.

Properties

CAS No.

92838-19-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadec-6-en-11-yn-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3

InChI Key

UJZXTVWHQSDDKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC=CCCCCCO

Origin of Product

United States

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